molecular formula C11H10ClN3O B13182616 (E)-7-Chloro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide

(E)-7-Chloro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide

Cat. No.: B13182616
M. Wt: 235.67 g/mol
InChI Key: GRUBGYVRRPDDLF-UHFFFAOYSA-N
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Description

(E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide is a chemical compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboximidamide group attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 5-methylisoquinoline, followed by the introduction of the hydroxy and carboximidamide groups through subsequent reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of (E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group may result in the formation of various substituted isoquinoline derivatives.

Scientific Research Applications

(E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide include other isoquinoline derivatives with different substituents. Examples include:

  • 7-Chloro-5-methylisoquinoline
  • N’-hydroxy-5-methylisoquinoline-1-carboximidamide
  • 7-Chloro-N’-hydroxyisoquinoline-1-carboximidamide

Uniqueness

What sets (E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties

Biological Activity

(E)-7-Chloro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3OC_{10}H_{8}ClN_{3}O with a molecular weight of approximately 239.63 g/mol. The compound features a unique isoquinoline backbone, which is modified by the presence of a hydroxyl group and a carboximidamide functional group. These structural components are believed to play a crucial role in its biological activity.

Research indicates that this compound may exert its biological effects through the inhibition of specific signaling pathways. Notably, it has been shown to inhibit pathways involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical in inflammation and cancer progression .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In models of lipopolysaccharide (LPS)-induced inflammation, it showed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent .

Cytotoxicity and Anticancer Potential

In cytotoxicity assays against human cancer cell lines, this compound demonstrated promising results. It induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells, suggesting a favorable therapeutic index .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity based on functional group variations. The following table summarizes key similarities and differences:

Compound NameStructureNotable Features
This compound C10H8ClN3OExhibits significant antimicrobial and anti-inflammatory activity
(E)-5-Chloro-N'-hydroxyisoquinoline-1-carboximidamide C10H8ClN3OSimilar structure but less potent in inhibiting NF-κB pathway
(E)-7-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide C10H8FN3OLacks chlorine substituent; shows different pharmacological properties

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Antimicrobial Properties : A study reported an IC50 value of 2.0 µM against MRSA, indicating strong antibacterial potential compared to standard treatments .
  • Anti-inflammatory Action : In BV2 microglial cells, the compound reduced LPS-induced NO production by more than 50%, showcasing its efficacy in neuroinflammatory conditions .
  • Cytotoxicity : In cancer cell lines such as HT29 and CCRF-CEM, the compound exhibited IC50 values ranging from 10 µM to 15 µM, demonstrating selective toxicity towards cancerous cells while sparing normal cells .

Q & A

Q. Basic: What spectroscopic and crystallographic methods are recommended for characterizing (E)-7-Chloro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide?

Methodological Answer:

  • FTIR and NMR : Use Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., hydroxyimino, chloro). Employ 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve the isoquinoline backbone and substituents, ensuring the E-configuration is verified via coupling constants. For example, similar 7-chloro-substituted isoquinolines were characterized using these techniques .
  • X-ray Crystallography : For unambiguous structural confirmation, refine single-crystal data using programs like SHELXL (part of the SHELX suite), which is widely adopted for small-molecule refinement. Ensure data collection at high resolution (e.g., <1.0 Å) to resolve chlorine and hydroxyimino groups .

Q. Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Re-examine computational parameters (e.g., DFT functional, basis sets) and compare with experimental data. For example, if NMR chemical shifts deviate, validate via ab initio calculations (e.g., GIAO method).
  • Crystallographic Validation : Use X-ray diffraction (via SHELX refinement) to confirm bond lengths and angles, especially for the E-configuration. This approach resolved ambiguities in related chloro-isoquinoline derivatives .
  • Dynamic NMR : If tautomerism or conformational flexibility is suspected, perform variable-temperature NMR to detect exchange processes.

Q. Basic: What are the key synthetic routes for this compound?

Methodological Answer:

  • Condensation Reactions : React 7-chloro-5-methylisoquinoline-1-carbaldehyde with hydroxylamine under reflux in ethanol. Monitor reaction progress via TLC.
  • Purification : Isolate the product via vacuum filtration and recrystallize from ethanol/water mixtures to achieve >95% purity. Similar protocols were used for structurally related acetamide derivatives .
  • Characterization : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Q. Advanced: How to design a study evaluating the compound’s interaction with peripheral benzodiazepine receptors (PBRs)?

Methodological Answer:

  • In Vitro Binding Assays : Use 3H^3 \text{H}-PK11195 as a radioligand in competitive binding assays with PBR-expressing mitochondrial membranes (e.g., from rat adrenal glands). Calculate IC50IC_{50} values using nonlinear regression .
  • In Vivo Models : Assess neuroprotective effects in rodent models of neuronal injury (e.g., cerebral ischemia). Reference methodologies from studies on SSR180575, a structurally related PBR ligand shown to improve neuronal survival .
  • Dose-Response Analysis : Perform meta-analyses to compare efficacy across studies, following systematic review guidelines (e.g., PRISMA) to minimize bias .

Q. Basic: How to ensure experimental reproducibility in studies involving this compound?

Methodological Answer:

  • Documentation : Record detailed synthetic protocols (solvents, catalysts, reaction times) and characterization data (e.g., NMR peaks, melting points). For example, specifies yields, melting points, and spectroscopic data for analogous compounds .
  • Chemical Specifications : Report supplier, batch number, purity (e.g., ≥98% by HPLC), and storage conditions (e.g., desiccated at −20°C) to align with reproducibility standards .

Q. Advanced: What strategies optimize multi-step synthesis yields for this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, optimize hydroxylamine condensation by testing acetic acid vs. HCl catalysis.
  • Catalyst Screening : Evaluate transition-metal catalysts (e.g., Cu(I)) for imine formation, referencing methods used in related isoquinoline syntheses .
  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically.

Q. Advanced: How to conduct a systematic review of pharmacological activities for isoquinoline derivatives, including this compound?

Methodological Answer:

  • Research Question Framing : Define a focused question (e.g., “What is the evidence for PBR modulation by 7-chloro-isoquinoline derivatives?”) using PICO (Population, Intervention, Comparison, Outcome) criteria .
  • Literature Search : Use databases (PubMed, SciFinder) with keywords: “7-chloro-isoquinoline,” “peripheral benzodiazepine receptor,” “neuroprotection.” Include in vitro and in vivo studies.
  • Data Synthesis : Combine results from heterogeneous studies (e.g., binding affinities, animal models) using meta-regression. Address confounding variables (e.g., species differences) as outlined in .

Q. Basic: What analytical methods assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability under nitrogen atmosphere (25–300°C, 10°C/min). Compare with differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. Advanced: How to validate the E-configuration of the hydroxyimino group using computational and experimental methods?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare energies of E- and Z-isomers. Simulate 1H^1 \text{H}-NMR spectra for both isomers and match with experimental data .
  • NOESY NMR : Detect spatial proximity between the hydroxyimino proton and adjacent substituents to confirm the E-configuration.
  • X-ray Diffraction : Resolve the crystal structure to measure dihedral angles between the isoquinoline ring and hydroxyimino group .

Q. Basic: What safety precautions are required when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Screening : Consult SDS for acute toxicity data (e.g., LD50_{50} in rodents). For novel compounds, perform Ames tests for mutagenicity.
  • Handling Protocols : Use fume hoods, nitrile gloves, and PPE. Store in airtight containers away from light, as recommended for structurally related chloro-isoquinolines .

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

7-chloro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide

InChI

InChI=1S/C11H10ClN3O/c1-6-4-7(12)5-9-8(6)2-3-14-10(9)11(13)15-16/h2-5,16H,1H3,(H2,13,15)

InChI Key

GRUBGYVRRPDDLF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)Cl

Canonical SMILES

CC1=CC(=CC2=C1C=CN=C2C(=NO)N)Cl

Origin of Product

United States

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